molecular formula C18H13N3O4S B2990822 N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851979-82-3

N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2990822
CAS No.: 851979-82-3
M. Wt: 367.38
InChI Key: QKDONZXFAMHHLX-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It also contains a chromene structure and a carbohydrazide group. Benzo[d]thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole and chromene rings would likely contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Agents : Derivatives of pyridine, chromene, and thiazole, including compounds similar to N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, have shown potent antioxidant and antimicrobial activities. One study highlighted a thiazole derivative's significant anti-bacterial and antifungal activities against S. aureus, B. subtilis, and C. albicans, with notable antioxidant activity as well (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

  • Microbial Activity of Pyrazolin-5-one Derivatives : 2-Oxo-2H-chromene-3-carbohydrazide derivatives have demonstrated significant antimicrobial effects against various bacteria and fungi, compared to standard drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013).

Anticancer Applications

  • Anticancer Activity : Novel thiazole-amide derivatives, related to this compound, were synthesized and exhibited potential antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016).

  • Ionic Liquid-Promoted Synthesis and Antimicrobial Analysis : Some chromone-pyrimidine coupled derivatives, synthesized using an environmentally friendly method, showed potent antibacterial and antifungal activities. Additionally, these compounds were non-cytotoxic against human cancer cell lines, indicating their potential as antimicrobial agents with low toxicity (Tiwari et al., 2018).

Additional Applications

  • Synthesis and Biological Evaluation of Coumarin Derivatives : Coumarin derivatives, similar in structure to the compound , were synthesized and evaluated for their antibacterial activities, demonstrating significant effects against various bacterial strains (Ramaganesh, Bodke, & Venkatesh, 2010).

  • Synthesis of New Heterocyclic Compounds with Antioxidant Activity : The synthesis of new compounds bearing the benzo[b]furan moiety, related to the structure of this compound, demonstrated promising antioxidant activities (Abdel-Motaal, Kandeel, Abou-Elzahab, & Elghareeb, 2017).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-24-11-6-7-13-15(9-11)26-18(19-13)21-20-16(22)12-8-10-4-2-3-5-14(10)25-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDONZXFAMHHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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